molecular formula CH3FO3S B1210642 Methyl fluorosulfonate CAS No. 421-20-5

Methyl fluorosulfonate

Cat. No. B1210642
CAS RN: 421-20-5
M. Wt: 114.1 g/mol
InChI Key: MBXNQZHITVCSLJ-UHFFFAOYSA-N
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Description

Methyl fluorosulfonate, also known as magic methyl, is an organic compound with the formula FSO2OCH3 . It is a colorless liquid that is used as a strong methylating agent in organic synthesis . Because of its extreme toxicity, it has largely been replaced by the related reagent methyl trifluoromethanesulfonate .


Synthesis Analysis

Methyl fluorosulfonate is prepared by distillation from an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . The original synthesis was from methanol and fluorosulfonic acid .


Molecular Structure Analysis

The molecular formula of Methyl fluorosulfonate is CH3FO3S . The average mass is 114.096 Da and the monoisotopic mass is 113.978691 Da .


Chemical Reactions Analysis

Methyl fluorosulfonate is a highly electrophilic reagent for methylation . It is less powerful than methyl trifluoromethanesulfonate . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

Methyl fluorosulfonate is a volatile liquid with a boiling point of 92-94°C and a melting point of -95°C . It has a density of 1.412 and a refractive index of 1.3326 .

Scientific Research Applications

    Organic Synthesis

    • Methyl fluorosulfonate, also known as magic methyl, is an organic compound used as a strong methylating agent in organic synthesis .
    • It is prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate .
    • It is a highly electrophilic reagent for methylation .
    • Due to its extreme toxicity, it has largely been replaced by the related reagent methyl trifluoromethanesulfonate .

    Synthesis of Sulfonyl Fluorides

    • Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • This method involves the generation of fluorosulfonyl radicals from different precursors .

    Synthesis of Diverse Functionalized Sulfonyl Fluorides

    • Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • This method involves the generation of fluorosulfonyl radicals from different precursors .

    Carbomethoxydifluoromethylation

    • Methyl fluorosulfonyldifluoroacetate, a trifluoromethylating reagent, has been used as the carbomethoxydifluoromethylating reagent under visible light photoredox conditions .
    • The visible-light-induced reaction of this reagent with unactivated alkenes, styrenes, or heteroarenes affords a variety of carbomethoxydifluoromethylated products .

Additionally, Methyl fluorosulfonate is a highly electrophilic reagent for methylation, although it is less powerful than methyl trifluoromethanesulfonate .

Safety And Hazards

Methyl fluorosulfonate is acutely toxic, causing irritation of the respiratory tract and pulmonary edema, presumably through alkylation of lipids in the cell membranes . It is extremely toxic to humans and exposure can cause fatal pulmonary edema . It is also a strong irritant to tissue, and inhalation of fume must be avoided .

properties

IUPAC Name

fluorosulfonyloxymethane
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InChI

InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNQZHITVCSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8073180
Record name Fluorosulfuric acid, methyl ester
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Molecular Weight

114.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline]
Record name Methyl fluorosulfonate
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Product Name

Methyl fluorosulfonate

CAS RN

421-20-5
Record name Sulfuryl fluoride, methyl ester
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Record name Methyl fluorosulfonate
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Record name Fluorosulfuric acid, methyl ester
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Record name Methyl fluorosulphate
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Record name METHYL FLUOROSULFONATE
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Record name METHYL FLUOROSULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
886
Citations
P Beak, JK Lee, BG McKinnie - The Journal of Organic Chemistry, 1978 - ACS Publications
Methylation of 15 protomeric ambident nucleophiles with methyl fluorosulfonate has been … sometimes necessary to remove the excess methyl fluorosulfonate prior to treatment with base…
Number of citations: 62 pubs.acs.org
RW Alder, JGE Phillips, L Huang… - … of reagents for organic …, 2001 - Wiley Online Library
… Methyl fluorosulfonate: bp 92 C, mp −92.5 C, d 1.45 g cm −3 . … Methyl fluorosulfonate (MeOSO 2 F) was formerly available as Magic Methyl TM but has been withdrawn (see below). …
Number of citations: 8 onlinelibrary.wiley.com
CJ Hou, Y Okamoto - The Journal of Organic Chemistry, 1982 - ACS Publications
1978 J. Org. Chem., Vol. 47, No. 10, 1982 Notes hindered compound of this series is Brown’s base, 2, 6-di-tert-butylpyridine, which possesses interesting and unusual properties. 2 It …
Number of citations: 11 pubs.acs.org
M HITE, W RINEHART, W BRAUN… - American Industrial …, 1979 - Taylor & Francis
… introduction Magic Methyl is a trade name of Aldrich Chemical Company for methyl fluorosulfonate, … Methyl fluorosulfonate has been shown to cause reversion to histidine prototrophy …
Number of citations: 16 www.tandfonline.com
A Schmiedekamp, M Schmiedekamp… - International journal of …, 2003 - Wiley Online Library
Molecular structures derived from microwave and electron diffraction experiments on methyl fluorosulfonate and methyl chlorosulfonate were ambiguous as to whether gauche or anti …
Number of citations: 1 onlinelibrary.wiley.com
Y Okamoto, KI Lee - Journal of the American Chemical Society, 1975 - ACS Publications
… Methyl fluorosulfonate is comparable in reactivity to methyl … However, the reactions of 1 and 4 with methyl fluorosulfonate did … The «-elimination reaction of methyl fluorosulfonate with l,8-…
Number of citations: 36 pubs.acs.org
T KAMETANI, T SUZUKI… - Chemical and …, 1972 - jstage.jst.go.jp
Supposing that the fl—position of indole ring at first is electrophilically attacked by methyl [or methoxysulfonyl group, followed by attacking of a lone pair of nitrogen of ethanamine side …
Number of citations: 4 www.jstage.jst.go.jp
T KAMETANI, K TAKAHASHI… - Chemical and …, 1973 - jstage.jst.go.jp
… methyl fluorosulfonate,by the result of which a negative result was also obtained.On the other hand,the dienol(VIII)was treated with methyl fluorosulfonate … with methyl fluorosulfonate has …
Number of citations: 4 www.jstage.jst.go.jp
Y Yokoyama, M Okada, H Sumitomo - Polymer Journal, 1979 - nature.com
The cationic polymerization of 1, 3-dioxolane (DOL) initiated with methyl fluorosulfonate was investigated in deuteriochloroform (CDCl 3) or nitromethane-d 3 (CD 3 NO 2) at five …
Number of citations: 7 www.nature.com
M Reichel - 2020 - edoc.ub.uni-muenchen.de
Secondly, I would like to thank Prof. Dr. Thomas M. Klapötke for the friendly reception in his chair, the confidence and the support he gave to me. I would also like to express my sincere …
Number of citations: 1 edoc.ub.uni-muenchen.de

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